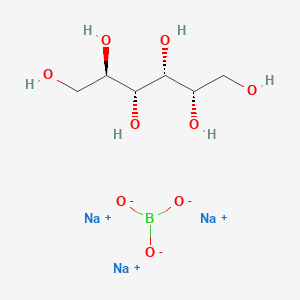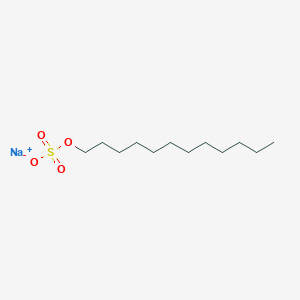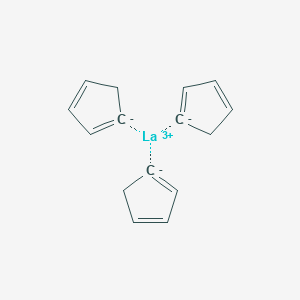
Guanazole
Overview
Description
N-Isopropylbenzylamine (hydrochloride) is a chemical compound that has gained attention in various fields of research and industry. It is an organic base and an important raw material for organic synthesis. This compound is known for its structural similarity to methamphetamine, which has led to its use as a substitute or adulterant in illicit drug markets .
Mechanism of Action
Target of Action
Guanazole, also known as 3,5-diamino-1,2,4-triazole, primarily targets the enzyme ribonucleoside-diphosphate reductase . This enzyme plays a crucial role in DNA synthesis, making it a key target for antineoplastic agents .
Mode of Action
This compound inhibits the action of ribonucleoside-diphosphate reductase, thereby blocking DNA synthesis . This inhibition disrupts the normal cell cycle, particularly affecting rapidly dividing cells, such as cancer cells . The compound’s interaction with its target leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA replication and repair .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA synthesis pathway. By inhibiting ribonucleoside-diphosphate reductase, this compound disrupts the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of DNA synthesis, leading to cell cycle arrest . On a cellular level, this can result in the death of rapidly dividing cells, such as cancer cells . This makes this compound a potential antineoplastic agent .
Biochemical Analysis
Biochemical Properties
Guanazole has been found to have an action on the reduction of ribonucleotides . It inhibits the reduction of ribonucleotides to deoxyribonucleotides catalyzed by enzyme preparations from human epidermoid carcinoma cells . The effects of this compound on DNA synthesis and on ribonucleotide reductase were similar to those of hydroxyurea .
Cellular Effects
This compound has been found to influence DNA synthesis and DNA repair in HeLa cells . It is not as effective as hydroxyurea (HU) on HeLa cells. DNA excision repair following UV irradiation is also influenced by this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ribonucleotides, inhibiting their reduction to deoxyribonucleotides . This suggests that this compound may act not only on the DNA pathway but also directly on the DNA molecule .
Metabolic Pathways
Given its action on the reduction of ribonucleotides, it is likely that this compound interacts with enzymes involved in nucleotide metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylbenzylamine (hydrochloride) can be synthesized through the reductive amination of benzylamine with acetone. The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like tetrahydrofuran (THF) or ethanol. The reaction is carried out at a temperature range of 35-40°C, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: In industrial settings, the production of N-Isopropylbenzylamine (hydrochloride) may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylbenzylamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
N-Isopropylbenzylamine (hydrochloride) has several applications in scientific research:
Comparison with Similar Compounds
N-Isopropylbenzylamine (hydrochloride) is structurally similar to methamphetamine, which has led to its use as a substitute in illicit drug markets. unlike methamphetamine, it does not have significant stimulant effects. Other similar compounds include:
Methamphetamine: A potent central nervous system stimulant with high abuse potential.
Benzylamine: A simpler amine that serves as a building block for various chemical syntheses.
N-Benzylisopropylamine: Another isomer with similar properties but different structural arrangement
N-Isopropylbenzylamine (hydrochloride) stands out due to its unique combination of structural similarity to methamphetamine and its diverse applications in research and industry.
Properties
IUPAC Name |
1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWIYNIDEDLDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
| Record name | GUANAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025367 | |
| Record name | Guanazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Guanazole appears as colorless crystals. (NTP, 1992) | |
| Record name | GUANAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | GUANAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1455-77-2 | |
| Record name | GUANAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-Diamino-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,2,4-Triazole-3,5-diamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01TWM5267 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
399 to 403 °F (Decomposes) (NTP, 1992) | |
| Record name | GUANAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3,5-diamino-1,2,4-triazole (guanazole)?
A1: 3,5-diamino-1,2,4-triazole (this compound) primarily acts as an inhibitor of ribonucleotide reductase (RNR). [, , , , ] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. [, ] By inhibiting RNR, this compound disrupts DNA synthesis, ultimately leading to cell death. [, , ]
Q2: What are the cellular consequences of this compound treatment?
A3: this compound treatment leads to the depletion of deoxyribonucleotide triphosphates (dNTPs), ultimately inhibiting DNA synthesis. [, , ] This inhibition primarily impacts rapidly dividing cells, such as those found in bone marrow and lymphoid organs, leading to myelosuppression and immunosuppression. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C2H5N5, and its molecular weight is 85.09 g/mol.
Q4: Are there any studies on the spectroscopic properties of this compound?
A5: Yes, researchers have investigated the infrared (IR) spectra of this compound in different solvent environments. [] These studies have provided insights into the structural characteristics and solvent interactions of the molecule. Additionally, studies have utilized techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of synthesized this compound derivatives. []
Q5: Has this compound been explored for applications beyond its pharmaceutical use?
A6: Yes, this compound has shown promise as a component in flame-retardant compositions for materials like cotton and polyamides. [, ] It reacts readily with tetrakis(hydroxymethyl)phosphonium chloride (THPC) or tetrakis(hydroxymethyl)phosphonium hydroxide (THPOH) to form polymers that impart flame-retardant properties to fabrics. []
A5: There is limited information available within the provided research regarding the direct catalytic properties and applications of this compound.
Q6: Have computational methods been used to study this compound?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the hydrogen bonding interactions between this compound and DMSO/water complexes. [] This study provided insights into the stability and binding energies of these complexes. Furthermore, molecular dynamics simulations have been used to explore the mesomorphic properties of this compound derivatives. []
Q7: How do structural modifications to this compound affect its activity?
A8: Research suggests that acylating this compound to create prodrugs can significantly alter its physicochemical properties, including lipophilicity and acid-base characteristics. [] These modifications aim to improve its pharmacological properties. One study synthesized nine amide derivatives of this compound and found that some exhibited comparable or even greater antineoplastic activity against L1210 leukemia cells in vitro. []
Q8: Are there any specific challenges related to the formulation of this compound?
A9: While the provided literature doesn't delve into specific formulation challenges of this compound, its rapid excretion necessitates frequent administration for optimal antitumor activity. [] This highlights the need for further research on potential formulations to enhance its stability and bioavailability for sustained drug release.
A8: While the provided research primarily focuses on this compound's biological activity and chemical properties, specific information about SHE regulations is limited.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: Studies in mice, rats, and dogs have shown that this compound is rapidly absorbed and excreted primarily in the urine, with minimal metabolism. [] In humans, the plasma half-life of intravenously administered this compound ranges from 1 to 10 hours depending on the time point and dose. [] The drug appears to be eliminated almost entirely unchanged, with no detectable metabolites found in rat liver perfusate or bile. []
Q10: How does the route of administration affect the pharmacokinetics of this compound?
A11: While intravenous administration is commonly employed in research, one study investigated the percutaneous absorption of topically applied this compound in pigs. [] Findings indicated minimal absorption through the skin (approximately 0.2% of the applied dose after 48 hours), suggesting limited effectiveness via this route. []
Q11: What mechanisms of resistance to this compound have been identified?
A13: Research suggests that resistance to this compound can arise from alterations in ribonucleotide reductase. [, , ] Some resistant cell lines exhibit elevated levels of RNR activity, while others display altered enzyme forms with reduced drug sensitivity. [, , ]
Q12: What are the main toxicities associated with this compound?
A14: Myelosuppression is the primary toxicity observed with this compound treatment. [, , ] Other side effects include drug fever, mucositis, rash, and alkalosis. [] Pre-existing chemotherapy or radiotherapy can exacerbate these toxicities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
